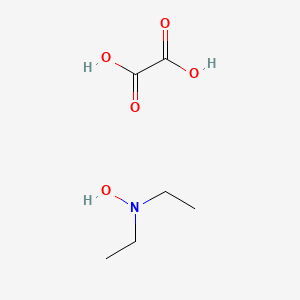

N,N-Diethylhydroxylamine oxalate

Description

Properties

CAS No. |

33008-17-2 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

N,N-diethylhydroxylamine;oxalic acid |

InChI |

InChI=1S/C4H11NO.C2H2O4/c1-3-5(6)4-2;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

WEZYZKZCABUSRJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)O.C(=O)(C(=O)O)O |

Canonical SMILES |

CCN(CC)O.C(=O)(C(=O)O)O |

Other CAS No. |

33008-17-2 |

Related CAS |

3710-84-7 (Parent) |

Synonyms |

diethylhydroxylamine N,N-diethylhydroxylamine N,N-diethylhydroxylamine oxalate N,N-diethylhydroxylamine oxalate (1:1) N,N-diethylhydroxylamine sulfate (1:1) N,N-diethylhydroxylamine sulfate (2:1) |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethylhydroxylamine (CAS: 5725-96-2)

- Structure: Differs by methyl substituents (C₂H₇NO) instead of ethyl groups.

- Applications : Primarily used in organic synthesis as a reducing agent. Unlike DEHA oxalate, it lacks reported utility in prophage induction or oxygen scavenging.

- Safety: Limited data available, but dimethyl derivatives are generally more volatile and reactive than ethyl analogs .

O-Decylhydroxylamine (CAS: 29812-79-1)

Hydroxylamine Sulfate (NH₂OH·H₂SO₄)

- Structure : A simple hydroxylamine salt without alkyl substituents.

- Applications : Highly potent prophage inducer (active at 2.5 µg/mL) . However, it is more corrosive and less stable in solution than DEHA oxalate.

Comparison with Functional Analogs

N,N′-Dibutyloxamide (CAS: Not specified)

- Structure : Oxalic acid derivative with butylamide groups, synthesized from diethyl oxalate and butylamine .

- Applications : Functions as a ligand in coordination chemistry. Unlike DEHA oxalate, it forms intermolecular hydrogen bonds, enhancing crystallinity .

- Reactivity : Lacks the hydroxylamine moiety, rendering it inactive in redox applications like oxygen scavenging.

N-Methyl Duloxetine Oxalate (CAS: 132335-47-8)

- Structure : A pharmaceutical oxalate salt with a complex aromatic backbone.

- Applications : Used in antidepressants. Highlights the versatility of oxalate salts in drug formulation, contrasting with DEHA oxalate’s industrial focus .

Performance in Prophage Induction

DEHA oxalate exhibits weaker activity compared to hydroxylamine derivatives like hydroxylamine sulfate and ethoxyamine HCl (Table 1). Its induction mechanism may involve radical formation (e.g., diethylnitroxide) during oxidation .

Preparation Methods

Catalytic Oxidation with Hydrogen Peroxide

The oxidation of secondary amines like diethylamine using hydrogen peroxide (H₂O₂) constitutes a foundational method for DEHA production. A breakthrough in this approach involves titanium-silicalite catalysts, which enhance selectivity and yield.

Reaction Mechanism

Diethylamine reacts with H₂O₂ in the presence of titanium-silicalite, a microporous material with framework titanium atoms. The catalyst facilitates the selective oxidation of the amine to DEHA while minimizing over-oxidation byproducts. The general reaction is:

Optimization Parameters

Experimental Data

| H₂O₂ (moles) | Diethylamine Conversion (%) | Selectivity to DEHA (%) | Yield (%) |

|---|---|---|---|

| 0.056 | 51.5 | 95.5 | 87.1 |

| 0.090 | 80.4 | 92.3 | 74.2 |

Higher H₂O₂ concentrations improve conversion but marginally reduce selectivity due to competing decomposition pathways. Titanium-silicalite’s porous structure stabilizes intermediates, favoring DEHA formation over N-oxide byproducts.

Triethylamine Oxidative Cracking Method

Continuous Tubular Reactor Process

An alternative industrial route involves oxidizing triethylamine to triethylamine oxide, followed by thermal cracking to DEHA. This method avoids solvents like white oil, improving product clarity.

Reaction Steps

-

Oxidation : Triethylamine reacts with H₂O₂ (27.5%) to form triethylamine oxide.

-

Cracking : Triethylamine oxide is injected into a tubular reactor at 100–200°C and 1–2 atm, yielding DEHA.

Key Advantages

-

Continuous Operation : Tubular reactors (Φ 8 × 1 × 1000 mm) enable high throughput with residence times of 60–360 seconds.

-

Yield Enhancement : Eliminating batch processing reduces byproduct accumulation.

Performance Data

| Injection Rate (g/min) | Temperature (°C) | Conversion (%) | DEHA Yield (%) |

|---|---|---|---|

| 5.74 | 150 | 98.2 | 91.5 |

| 34.5 | 180 | 95.8 | 89.3 |

Higher temperatures (>200°C) degrade DEHA, while slower injection rates improve residence time and yield.

Formation of N,N-Diethylhydroxylamine Oxalate

Salt Formation with Oxalic Acid

DEHA is typically isolated as the oxalate salt for stability. While explicit procedures are scarce in patents, standard salt formation involves:

-

Acid-Base Reaction : DEHA reacts with oxalic acid in a polar solvent (e.g., ethanol):

-

Crystallization : Cooling the mixture precipitates the oxalate salt, which is filtered and dried.

Purity Considerations

-

Residual solvents and unreacted oxalic acid must be removed via recrystallization.

-

DEHA’s oxalate salt exhibits improved hygroscopic stability compared to the free base.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| H₂O₂ Oxidation | Ti-silicalite | 74–87 | 95–98 | Industrial |

| Triethylamine Cracking | None | 89–92 | 90–95 | Continuous |

The titanium-silicalite method offers superior selectivity but requires catalyst recovery. The tubular reactor process excels in continuous production but demands precise temperature control.

Q & A

Q. What advanced spectroscopic techniques are recommended for studying the interaction of this compound with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinities with proteins or enzymes. Synchrotron-based X-ray crystallography can resolve structural interactions at atomic resolution. For dynamic studies, apply fluorescence quenching assays with labeled macromolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.